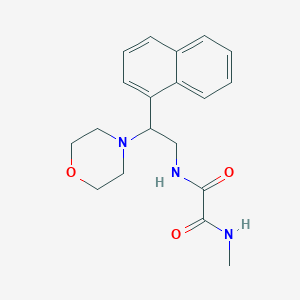

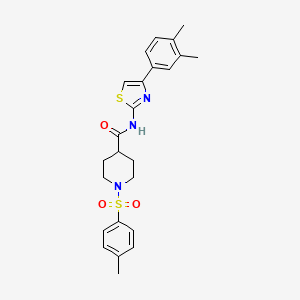

![molecular formula C8H17Cl2N3O B2516114 1,3,9-三氮杂螺[4.6]十一烷-2-酮;二盐酸盐 CAS No. 2248261-56-3](/img/structure/B2516114.png)

1,3,9-三氮杂螺[4.6]十一烷-2-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is a derivative of the broader class of spirocyclic compounds, which are characterized by their unique structures that include a spirolinkage—a type of covalent bond that connects two rings in a bicyclic system. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and potential applications of related spirocyclic compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of spirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For instance, the Prins cascade cyclization is a novel method for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which involves the coupling of aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . This method could potentially be adapted for the synthesis of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often elucidated using techniques such as single crystal X-ray diffraction. For example, the structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was determined using this method, revealing a complex supramolecular network formed by intermolecular hydrogen bonds . This suggests that 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride may also exhibit interesting structural features that could be studied using similar techniques.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions due to their functional groups and structural flexibility. The review of 1,9-diazaspiro[5.5]undecanes discusses the synthesis of compounds that are ring-fused with arenes and heteroarenes and/or contain a carbonyl group at position 2 . These structural motifs are relevant to the chemical reactivity of spirocyclic compounds and could provide insights into the types of reactions that 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one demonstrates the importance of stereochemistry in determining the properties of these molecules . Similarly, the enantiospecific synthesis of hydroxy isomers of 1,7-dioxaspiro[5.5]undecane from D-fructose highlights the role of regioselective deoxygenation in modifying the physical properties of spiro compounds . These studies suggest that the physical and chemical properties of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride would be similarly affected by its stereochemistry and functional groups.

科学研究应用

降压应用

1,3,9-三氮杂螺[4.6]十一烷-2-酮;二盐酸盐因其潜在的降压特性而受到研究。研究表明,该化合物的某些衍生物,如 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮,显示出显着的降压活性。该活性主要归因于外周 α1-肾上腺素受体阻断(Clark 等人,1983)。

广泛的生物活性

该化合物及其衍生物表现出一系列生物活性,使其成为治疗各种疾病的候选药物。它们已被探索用于解决肥胖、疼痛、免疫系统疾病、细胞信号传导、心血管问题和精神疾病(Blanco‐Ania 等人,2017)。

立体化学和合成

1,3,9-三氮杂螺[4.6]十一烷-2-酮;二盐酸盐的衍生物的立体化学,如 α-溴螺酮,已经过广泛的研究。这些研究对于了解化合物的化学性质和在合成化学中的潜在应用至关重要(Lawson 等人,1993)。

在药物开发中的应用

该化合物已被用于开发 CCR8 拮抗剂,该拮抗剂可用于治疗趋化因子介导的疾病,尤其是呼吸道疾病。其衍生物据称对哮喘、慢性阻塞性肺病和鼻炎有效(Norman,2007)。

结构分析

1,3,9-三氮杂螺[4.6]十一烷-2-酮;二盐酸盐的衍生物的结构和分子特征,如 3,9-二芳基-2,4,8,10-四氧杂螺[5.5]十一烷,已使用晶体 X 射线衍射等技术阐明。这项研究有助于更深入地了解其分子结构(Sun 等人,2010)。

安全和危害

属性

IUPAC Name |

1,3,9-triazaspiro[4.6]undecan-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c12-7-10-6-8(11-7)2-1-4-9-5-3-8;;/h9H,1-6H2,(H2,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKSZTIAZNNRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC1)CNC(=O)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Triazaspiro[4.6]undecan-2-one dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

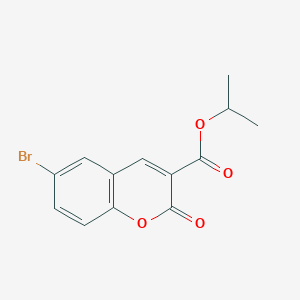

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)

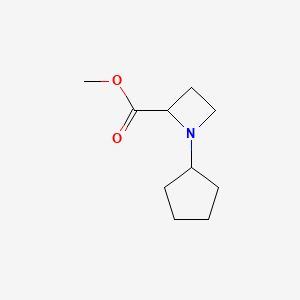

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)

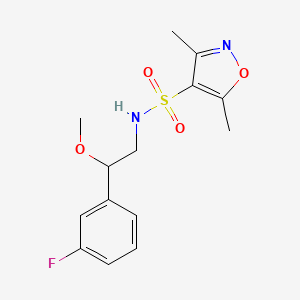

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)